5-alpha-Hydroxy-6-beta-methyltigogenin
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Overview
Description
5-alpha-Hydroxy-6-beta-methyltigogenin is a steroidal sapogenin with the molecular formula C28H46O4 and a molecular weight of 446.66 g/mol . This compound is known for its unique structural features, including a spirostan framework, which is a characteristic of many biologically active steroidal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-alpha-Hydroxy-6-beta-methyltigogenin typically involves multiple steps, starting from simpler steroidal precursors. The key steps often include hydroxylation and methylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound may involve biotransformation processes using microbial cultures or plant cell cultures. These methods can be more cost-effective and environmentally friendly compared to purely chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
5-alpha-Hydroxy-6-beta-methyltigogenin can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form ketones or carboxylic acids.
Reduction: Conversion of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
5-alpha-Hydroxy-6-beta-methyltigogenin has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of steroidal drugs and other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-alpha-Hydroxy-6-beta-methyltigogenin involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Diosgenin: Another steroidal sapogenin with similar structural features.
Tigogenin: A closely related compound with a similar spirostan framework.
Yamogenin: Another sapogenin with comparable biological activities.
Uniqueness
5-alpha-Hydroxy-6-beta-methyltigogenin is unique due to its specific hydroxylation and methylation pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,18-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-16-6-11-28(31-15-16)18(3)24-23(32-28)13-22-20-12-17(2)27(30)14-19(29)7-10-26(27,5)21(20)8-9-25(22,24)4/h16-24,29-30H,6-15H2,1-5H3/t16-,17-,18+,19+,20-,21+,22+,23+,24+,25+,26-,27+,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOLCBLQBIWDBI-CYVQKCQYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6(C5(CCC(C6)O)C)O)C)C)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(CC[C@@H](C6)O)C)O)C)C)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73927-85-2 |
Source
|
Record name | 5-alpha-Hydroxy-6-beta-methyltigogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073927852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5ALPHA-HYDROXY-6BETA-METHYLTIGOGENIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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